molecular formula C10H10F3N3O B2361397 2-Methyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]pyrazolo[1,5-a]pyrazine CAS No. 2202295-92-7

2-Methyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]pyrazolo[1,5-a]pyrazine

Cat. No.: B2361397
CAS No.: 2202295-92-7
M. Wt: 245.205
InChI Key: CAHYYYPWWSKOCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]pyrazolo[1,5-a]pyrazine is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrazine core substituted with a 2-methyl group and a 1,1,1-trifluoropropan-2-yl-oxy group.

Preparation Methods

The synthesis of 2-Methyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]pyrazolo[1,5-a]pyrazine typically involves the reaction of appropriate precursor compounds under specific conditions. One common method involves the reaction of 2-methylpyrazolo[1,5-a]pyrazine with 1,1,1-trifluoropropan-2-ol in the presence of a suitable catalyst . The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

2-Methyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]pyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoropropan-2-yl-oxy group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

2-Methyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]pyrazolo[1,5-a]pyrazine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-Methyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

2-Methyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]pyrazolo[1,5-a]pyrazine can be compared with other similar compounds, such as:

    1,1,1-Trifluoropropan-2-ylhydrazine hydrochloride: This compound shares the trifluoropropan-2-yl group but differs in its core structure.

    1,1,1-Trifluoro-2-propanol: Another compound with a trifluoropropan-2-yl group, but with different functional groups and applications.

The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which make it valuable for various scientific and industrial applications.

Properties

IUPAC Name

2-methyl-4-(1,1,1-trifluoropropan-2-yloxy)pyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N3O/c1-6-5-8-9(14-3-4-16(8)15-6)17-7(2)10(11,12)13/h3-5,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHYYYPWWSKOCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)OC(C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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